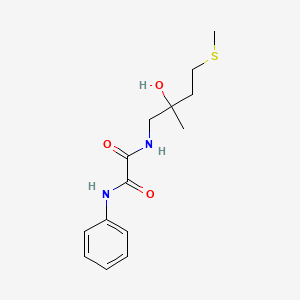
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide, commonly referred to as HMBP, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMBP is a member of the oxalamide family and has been synthesized using different methods.
作用機序
The mechanism of action of HMBP is not fully understood; however, studies have shown that HMBP can interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. HMBP has also been shown to modulate the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
HMBP has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMBP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMBP has also been shown to modulate the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In vivo studies have shown that HMBP can reduce tumor growth and metastasis in animal models.
実験室実験の利点と制限
The advantages of using HMBP in lab experiments include its high purity, stability, and low toxicity. HMBP is also easy to synthesize and can be obtained in large quantities. However, the limitations of using HMBP in lab experiments include its limited solubility in water, which can affect its bioavailability and activity. HMBP can also interact with cellular proteins and enzymes, leading to non-specific effects.
将来の方向性
There are several future directions for the research on HMBP. One direction is to investigate the structure-activity relationship of HMBP and its derivatives to identify more potent anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of HMBP in animal models to determine its efficacy and safety. Moreover, the development of novel drug delivery systems for HMBP can enhance its bioavailability and activity. Finally, the use of HMBP as a chelating agent for the determination of metal ions in complex matrices can be further explored.
Conclusion:
In conclusion, HMBP is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMBP can be synthesized using different methods and has been studied for its potential anticancer properties, catalytic applications, and analytical chemistry applications. The mechanism of action of HMBP is not fully understood, and more research is needed to determine its efficacy and safety. The advantages and limitations of using HMBP in lab experiments have been discussed, and several future directions for the research on HMBP have been identified.
合成法
HMBP can be synthesized using different methods; however, the most common method is the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure HMBP.
科学的研究の応用
HMBP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HMBP has been investigated for its anticancer properties. Studies have shown that HMBP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, HMBP has been used as a ligand in the synthesis of metal complexes for catalytic applications. In analytical chemistry, HMBP has been used as a chelating agent for the determination of metal ions in complex matrices.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLVJNAJXQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

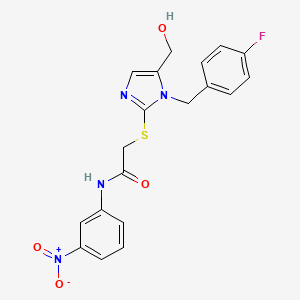
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
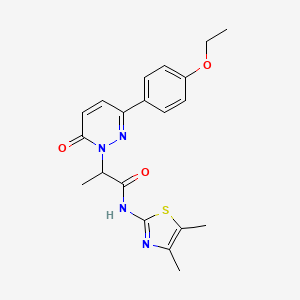
![8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2715982.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2715983.png)
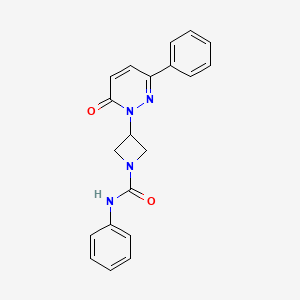
![N-(4-fluorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2715987.png)
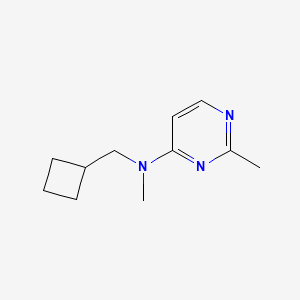
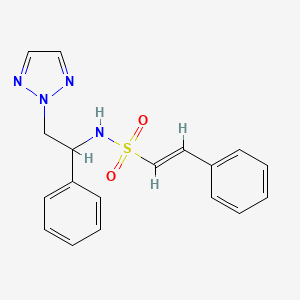

![1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2715992.png)
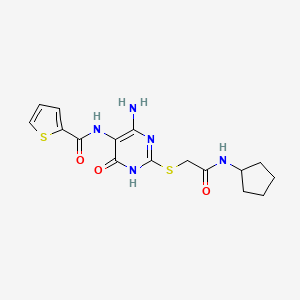
![5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715994.png)